molecular formula C16H21N3O2 B256183 N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide

カタログ番号 B256183
分子量: 287.36 g/mol
InChIキー: VSYJWNDGTRUPOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide is a synthetic compound that is used in scientific research for its potential therapeutic properties. This compound is also known as DMXAA or ASA404. It was first synthesized in the 1990s as a potential anti-cancer agent. Since then, it has been extensively studied for its mechanism of action and potential therapeutic applications.

作用機序

DMXAA works by activating the STING (Stimulator of Interferon Genes) pathway. This pathway is involved in the immune response to viral infections and cancer. Activation of the STING pathway leads to the production of interferons, which are important signaling molecules in the immune system. Interferons activate immune cells, leading to the destruction of cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects. It induces the production of cytokines and chemokines, which are important signaling molecules in the immune system. DMXAA also leads to the activation of immune cells, including macrophages and dendritic cells. These cells are involved in the destruction of cancer cells.

実験室実験の利点と制限

One advantage of using DMXAA in lab experiments is its potential anti-cancer properties. It has been shown to be effective against a variety of cancer types, including lung, breast, and colon cancer. Another advantage is its ability to activate the immune system, which can lead to the destruction of cancer cells. However, one limitation of using DMXAA is its toxicity. It has been shown to cause severe side effects in some patients, including fever, chills, and nausea.

将来の方向性

There are several future directions for the study of DMXAA. One direction is the development of new synthetic methods for the production of DMXAA. Another direction is the study of DMXAA in combination with other anti-cancer agents. This may lead to the development of more effective cancer treatments. Additionally, the study of DMXAA in animal models may provide valuable insights into its mechanism of action and potential therapeutic applications.

合成法

The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide involves several steps. The starting material is 3,4-dimethylbenzylamine, which is reacted with ethyl 2-bromo-4-methylpentanoate to form an amide intermediate. This intermediate is then reacted with thionyl chloride and sodium azide to form the oxadiazole ring. The final product is obtained by reacting the oxadiazole intermediate with ethyl iodide.

科学的研究の応用

DMXAA has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are important processes in cancer development. DMXAA has also been shown to activate the immune system, leading to the destruction of cancer cells.

特性

製品名

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide

分子式

C16H21N3O2

分子量

287.36 g/mol

IUPAC名

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide

InChI

InChI=1S/C16H21N3O2/c1-5-12(6-2)16(20)17-15-14(18-21-19-15)13-8-7-10(3)11(4)9-13/h7-9,12H,5-6H2,1-4H3,(H,17,19,20)

InChIキー

VSYJWNDGTRUPOE-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=NON=C1C2=CC(=C(C=C2)C)C

正規SMILES

CCC(CC)C(=O)NC1=NON=C1C2=CC(=C(C=C2)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。